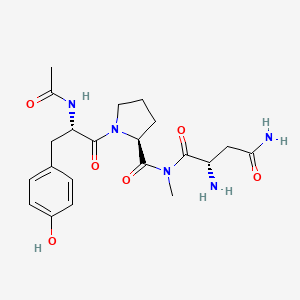![molecular formula C12H18N4S B14146889 (2E)-2-[4-(diethylamino)benzylidene]hydrazinecarbothioamide CAS No. 18300-67-9](/img/structure/B14146889.png)
(2E)-2-[4-(diethylamino)benzylidene]hydrazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-2-[4-(diethylamino)benzylidene]hydrazinecarbothioamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a diethylamino group attached to a benzylidene moiety, which is further connected to a hydrazinecarbothioamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[4-(diethylamino)benzylidene]hydrazinecarbothioamide typically involves the condensation of 4-(diethylamino)benzaldehyde with thiosemicarbazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.
化学反応の分析
Types of Reactions
(2E)-2-[4-(diethylamino)benzylidene]hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylidene moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted benzylidene derivatives.
科学的研究の応用
Chemistry
In chemistry, (2E)-2-[4-(diethylamino)benzylidene]hydrazinecarbothioamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development and therapeutic applications.
Medicine
In medicine, this compound is investigated for its pharmacological properties. It has shown promise in preclinical studies as a potential treatment for certain types of cancer and bacterial infections.
Industry
In the industrial sector, this compound is used in the synthesis of dyes and pigments. Its ability to form stable complexes with metals makes it useful in the production of colorants and coatings.
作用機序
The mechanism of action of (2E)-2-[4-(diethylamino)benzylidene]hydrazinecarbothioamide involves its interaction with cellular targets such as enzymes and receptors. The diethylamino group enhances its lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets. The compound can inhibit enzyme activity by binding to the active site or by interacting with essential cofactors. Additionally, it can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways.
類似化合物との比較
Similar Compounds
- N-(4-(diethylamino)benzylidene)-4-phenyl-1-piperazinamine
- N’-(4-(diethylamino)benzylidene)hexadecanohydrazide
- Benzoic acid (4-diethylamino-benzylidene)-hydrazide
Uniqueness
(2E)-2-[4-(diethylamino)benzylidene]hydrazinecarbothioamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
18300-67-9 |
|---|---|
分子式 |
C12H18N4S |
分子量 |
250.37 g/mol |
IUPAC名 |
[(E)-[4-(diethylamino)phenyl]methylideneamino]thiourea |
InChI |
InChI=1S/C12H18N4S/c1-3-16(4-2)11-7-5-10(6-8-11)9-14-15-12(13)17/h5-9H,3-4H2,1-2H3,(H3,13,15,17)/b14-9+ |
InChIキー |
BACMXYJKOOIPTI-NTEUORMPSA-N |
異性体SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/NC(=S)N |
正規SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=S)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2-chlorophenyl)-N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-N-(furan-2-ylmethyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B14146806.png)
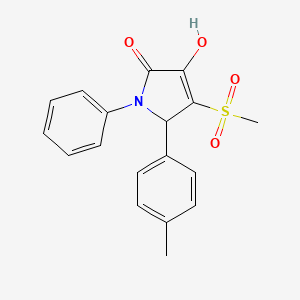
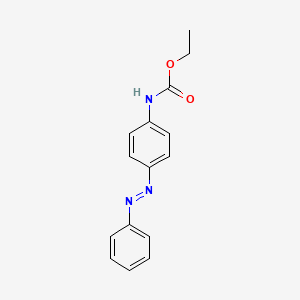
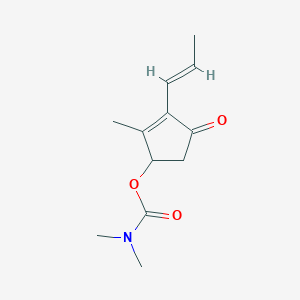

![1-[3-(Pyrrolidin-1-yl)butyl]-1H-indazol-3-amine](/img/structure/B14146834.png)
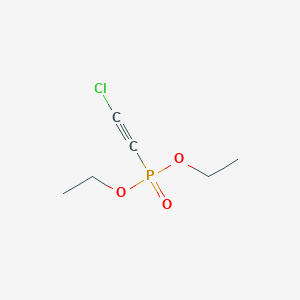
![2-({5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B14146854.png)
![4-{[Bis(2-methylpropyl)amino]methyl}-2,6-di-tert-butylphenol](/img/structure/B14146856.png)
![N''-{4-[2-(Propylamino)-1H-imidazol-5-yl]-1,3-thiazol-2-yl}guanidine](/img/structure/B14146873.png)

![[(2-Methylpent-4-EN-1-YL)sulfanyl]benzene](/img/structure/B14146880.png)

